N-(4-aminophenyl)-3-chlorobenzamide
Description
N-(4-Aminophenyl)-3-chlorobenzamide (CAS: 123098-38-4) is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 4-aminophenyl moiety via an amide bond. This structure combines an electron-withdrawing chlorine substituent (meta to the amide) and an electron-donating amino group (para to the amide), creating unique electronic and steric properties. It is synthesized via reactions involving 3-chlorobenzoyl chloride and 4-aminophenylamine, often in the presence of bases like triethylamine .
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNNYUNGVIXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Chlorine Position: The meta-chloro in the target compound vs. para-chloro in N-(4-Aminophenyl)-4-chlorobenzamide alters electronic effects.
- Amino Group Placement: The para-amino group in the target compound maximizes conjugation with the amide bond, enhancing hydrogen-bonding capacity compared to meta-substituted analogues (e.g., N-(3-Aminophenyl)-4-chlorobenzamide) .
- Functional Group Variations: Substituting the amino group with nitro (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions but reduce bioavailability due to decreased solubility .
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